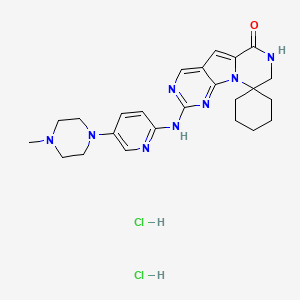

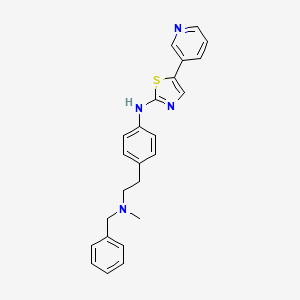

Trilaciclib hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le trilaciclib dihydrochloride est un inhibiteur de petite molécule des kinases dépendantes des cyclines 4 et 6 (CDK4 et CDK6). Il est principalement utilisé pour réduire l'incidence de la myélosuppression induite par la chimiothérapie chez les patients atteints d'un cancer du poumon à petites cellules de stade avancé. En arrêtant transitoirement les cellules souches et progénitrices hématopoïétiques en phase G1 du cycle cellulaire, le trilaciclib dihydrochloride protège ces cellules des dommages induits par la chimiothérapie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du trilaciclib dihydrochloride implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure. Les étapes clés impliquent généralement :

- Formation du noyau spirocyclique par une réaction de cyclisation.

- Introduction de la partie pipérazine par substitution nucléophile.

- Purification finale et conversion à la forme de sel dihydrochlorure.

Méthodes de production industrielle : La production industrielle du trilaciclib dihydrochloride suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Cela comprend :

- Utilisation de réactions à haut rendement pour maximiser le rendement en produit.

- Mise en œuvre de techniques de purification robustes pour garantir la pureté du produit.

- Respect des Bonnes Pratiques de Fabrication (BPF) pour maintenir les normes de qualité et de sécurité .

Analyse Des Réactions Chimiques

Types de réactions : Le trilaciclib dihydrochloride subit principalement :

Réactions de substitution : Introduction de divers groupes fonctionnels pour améliorer ses propriétés pharmacologiques.

Réactions d'oxydation et de réduction : Modifications pour améliorer la stabilité et la biodisponibilité.

Réactifs et conditions courants :

Réactions de substitution : Impliquent généralement des nucléophiles tels que des amines ou des alcools dans des conditions basiques.

Réactions d'oxydation : Utilisent souvent des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : Utilisent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Produits majeurs : Les principaux produits formés à partir de ces réactions sont des dérivés du trilaciclib dihydrochloride avec des propriétés pharmacocinétiques et pharmacodynamiques améliorées .

4. Applications de la recherche scientifique

Le trilaciclib dihydrochloride a une large gamme d'applications de recherche scientifique, y compris :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des kinases dépendantes des cyclines.

Biologie : Étudié pour son rôle dans la régulation du cycle cellulaire et la protection des cellules souches hématopoïétiques.

Médecine : Principalement utilisé pour réduire la myélosuppression induite par la chimiothérapie chez les patients atteints de cancer. Des recherches en cours explorent son potentiel dans le traitement d'autres cancers et affections.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les CDK4 et CDK6

5. Mécanisme d'action

Le trilaciclib dihydrochloride exerce ses effets en inhibant les CDK4 et CDK6, qui sont cruciales pour la progression du cycle cellulaire. En arrêtant transitoirement les cellules en phase G1, il protège les cellules souches et progénitrices hématopoïétiques des dommages induits par la chimiothérapie. Ce mécanisme implique :

Cibles moléculaires : CDK4 et CDK6.

Voies impliquées : Voies de régulation du cycle cellulaire, en particulier celles qui régissent la transition de la phase G1 à la phase S

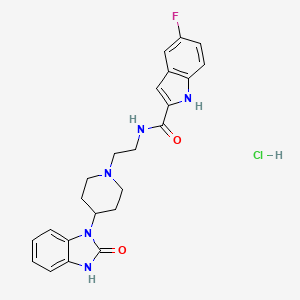

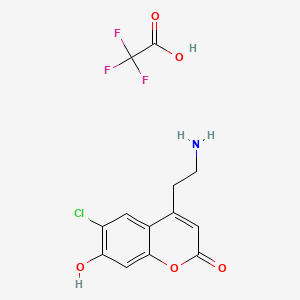

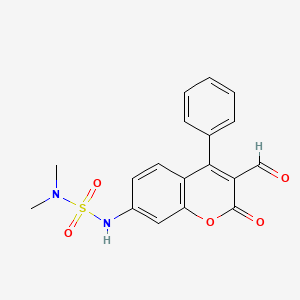

Composés similaires :

Palbociclib : Un autre inhibiteur des CDK4 et CDK6 utilisé dans le traitement du cancer du sein.

Ribociclib : Similaire au palbociclib, utilisé en association avec d'autres thérapies pour le cancer du sein.

Abemaciclib : Un inhibiteur des CDK4 et CDK6 avec un éventail plus large d'applications dans divers cancers.

Unicité du trilaciclib dihydrochloride :

Rôle protecteur : Contrairement aux autres inhibiteurs des CDK4 et CDK6, le trilaciclib dihydrochloride est spécifiquement utilisé pour protéger les cellules souches hématopoïétiques pendant la chimiothérapie.

Action transitoire : Sa courte durée d'action permet un arrêt temporaire du cycle cellulaire, minimisant les effets à long terme sur les cellules normales

Applications De Recherche Scientifique

Trilaciclib dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of cyclin-dependent kinases.

Biology: Investigated for its role in cell cycle regulation and protection of hematopoietic stem cells.

Medicine: Primarily used to reduce chemotherapy-induced myelosuppression in cancer patients. Ongoing research explores its potential in treating other cancers and conditions.

Industry: Utilized in the development of new therapeutic agents targeting CDK4 and CDK6

Mécanisme D'action

Trilaciclib dihydrochloride exerts its effects by inhibiting CDK4 and CDK6, which are crucial for cell cycle progression. By transiently arresting cells in the G1 phase, it protects hematopoietic stem and progenitor cells from chemotherapy-induced damage. This mechanism involves:

Molecular Targets: CDK4 and CDK6.

Pathways Involved: Cell cycle regulation pathways, particularly those governing the transition from G1 to S phase

Comparaison Avec Des Composés Similaires

Palbociclib: Another CDK4 and CDK6 inhibitor used in breast cancer treatment.

Ribociclib: Similar to palbociclib, used in combination with other therapies for breast cancer.

Abemaciclib: A CDK4 and CDK6 inhibitor with a broader range of applications in various cancers.

Uniqueness of Trilaciclib Dihydrochloride:

Protective Role: Unlike other CDK4 and CDK6 inhibitors, trilaciclib dihydrochloride is specifically used to protect hematopoietic stem cells during chemotherapy.

Transient Action: Its short duration of action allows for temporary cell cycle arrest, minimizing long-term effects on normal cells

Propriétés

IUPAC Name |

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCYOXKEDFAUSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Cl2N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977495-97-8 |

Source

|

| Record name | Trilaciclib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRILACICLIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)

![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)